![molecular formula C9H13N3O5 B12401203 1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as uridine, is a nucleoside that plays a crucial role in the biochemistry of living organisms. It is composed of a pyrimidine base attached to a ribose sugar. Uridine is a key component of RNA and is involved in various biological processes, including the synthesis of glycogen and the regulation of gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine typically involves the condensation of uracil with ribose. One common method is the Fischer glycosylation, where uracil is reacted with ribose in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of uridine can be achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce uridine, which is then extracted and purified from the fermentation broth .
化学反応の分析
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uridine-5’-monophosphate (UMP) using oxidizing agents such as potassium permanganate.
Reduction: Reduction of uridine can yield dihydrouridine, a modified nucleoside found in tRNA.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives.
科学的研究の応用
Uridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nucleosides and nucleotides.
Biology: Plays a role in RNA synthesis and function, and is involved in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, and for its role in enhancing cognitive function.
Industry: Used in the production of pharmaceuticals and as a dietary supplement
作用機序
Uridine can be compared with other nucleosides such as cytidine, thymidine, and adenosine:
Cytidine: Similar structure but contains a cytosine base instead of uracil.
Thymidine: Contains a thymine base and is found in DNA rather than RNA.
Adenosine: Contains an adenine base and is involved in energy transfer through ATP
Uniqueness of Uridine: Uridine is unique in its ability to be incorporated into RNA and its involvement in both RNA synthesis and glycogen metabolism. Its potential therapeutic effects in neurodegenerative diseases also set it apart from other nucleosides .
類似化合物との比較
- Cytidine
- Thymidine
- Adenosine
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7?,8-/m1/s1 |
InChIキー |
LLIPTMWIZVIUSX-WDGWZIQESA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)N |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


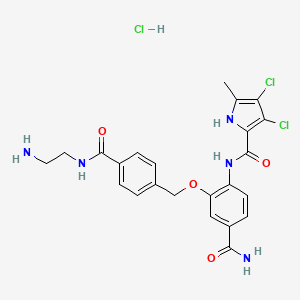
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
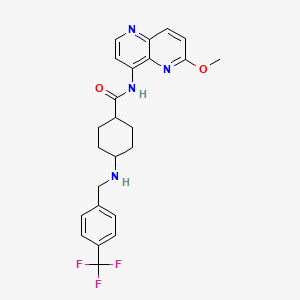
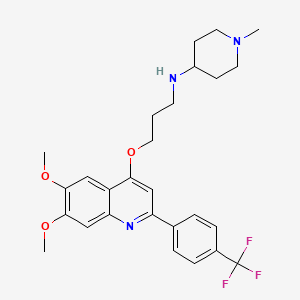
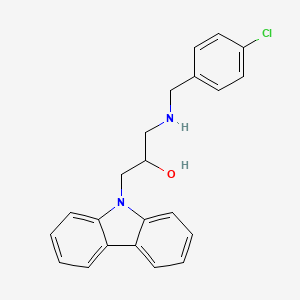
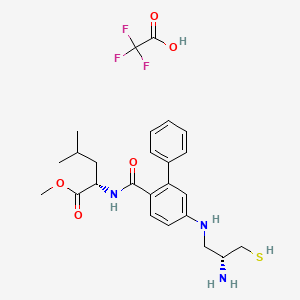

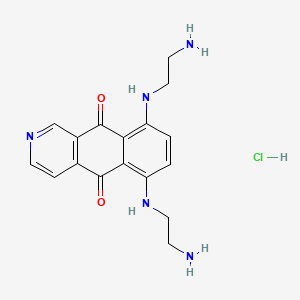


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
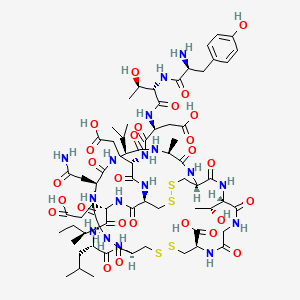
![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
